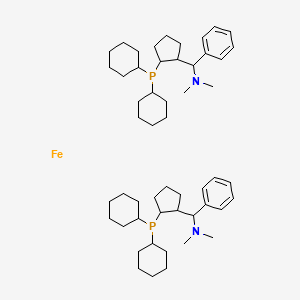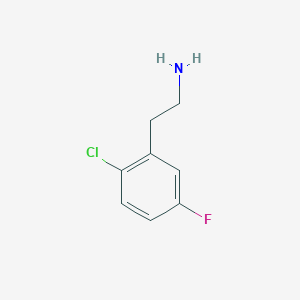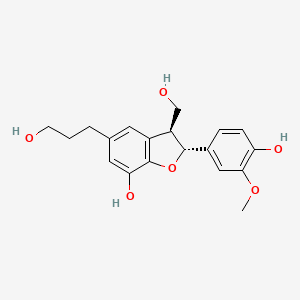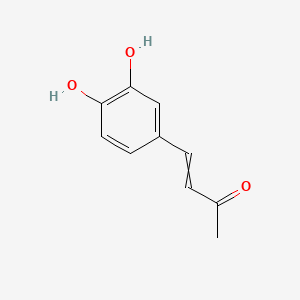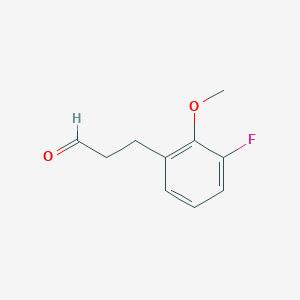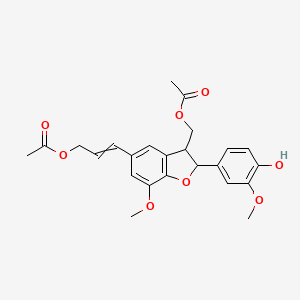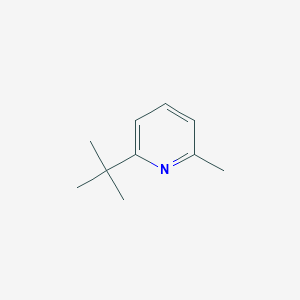
2-Tert-butyl-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-butyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the tert-butyl and methyl groups on the pyridine ring significantly influences the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-6-methylpyridine typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts alkylation, where pyridine is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the use of Grignard reagents. In this approach, 2-bromo-6-methylpyridine is reacted with tert-butylmagnesium chloride in the presence of a suitable solvent like diethyl ether or tetrahydrofuran. The reaction proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-(tert-butyl)-6-methylpyridine often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology allows for precise control over reaction parameters, leading to higher purity and reduced by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-butyl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous tetrahydrofuran.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(tert-butyl)-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of agrochemicals and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(tert-butyl)-6-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methyl groups influence the compound’s binding affinity and selectivity towards these targets. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordinate with metal ions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-butyl)pyridine
- 2-methylpyridine
- 4-(tert-butyl)-2-methylpyridine
Uniqueness
2-(tert-butyl)-6-methylpyridine is unique due to the specific positioning of the tert-butyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution, which influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H15N |
|---|---|
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
2-tert-butyl-6-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-8-6-5-7-9(11-8)10(2,3)4/h5-7H,1-4H3 |
Clé InChI |
ROGDZYMBQCBLLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B12433947.png)

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)
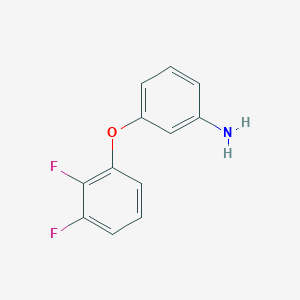
![N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
